
2,4-Dimethoxybenzylamine hydrochloride
Overview
Description
2,4-Dimethoxybenzylamine hydrochloride (CAS RN: 20781-21-9) is a substituted benzylamine derivative with two methoxy (-OCH₃) groups at the 2- and 4-positions of the benzene ring. Its molecular formula is C₉H₁₃NO₂·HCl, and it has a molecular weight of 203.66 g/mol . The compound is characterized by a melting point of 185–190°C and is commonly used as a building block in organic synthesis, particularly in the preparation of bioactive molecules such as enzyme inhibitors and heterocyclic compounds .
Key properties include:
Preparation Methods
Synthesis of 2,4-Dimethoxybenzyl Chloride
Starting Materials: The process begins with m-xylylene dimethyl ether (1,3-dimethoxybenzene), paraformaldehyde, and a chlorinating agent such as phosphorus oxychloride or hydrochloric acid in an acidic medium.
Reaction Conditions: The chloromethylation is conducted in a two-phase system with a phase transfer catalyst (quaternary ammonium salt) to enhance selectivity and yield. The temperature is maintained between 60–120°C, optimally 60–80°C, for approximately 4 hours.
Mechanism: The paraformaldehyde and chloride source react under acidic conditions to introduce a chloromethyl group at the 2-position relative to the methoxy substituents, yielding 2,4-dimethoxybenzyl chloride.
Yield and Purity: The reaction typically achieves an 85% yield with product purity exceeding 97% by gas chromatography.
Parameter | Condition/Value |
---|---|
Starting material | m-xylylene dimethyl ether (0.5 mol) |
Catalyst | Trioctylmethyl ammonium chloride (0.07 mol) |
Chlorinating agent | Phosphorus oxychloride (1.25 mol) |
Acid medium | Concentrated sulfuric acid (76%) |
Temperature | 60–80°C |
Reaction time | 4 hours |
Yield | 85% |
Purity (GC) | >97% |
Synthesis of 2,4-Dimethoxybenzylamine
Reagents: The 2,4-dimethoxybenzyl chloride intermediate is reacted with hexamethylenetetramine (urotropine) and sodium iodide in a suitable solvent such as ethanol, methanol, or acetone.
Reaction Conditions: The mixture is stirred at 20–60°C, preferably 20–40°C, for about 6 hours to facilitate amination.
Workup: After reaction completion, the mixture is filtered, washed, and then refluxed with concentrated hydrochloric acid to convert the free amine to its hydrochloride salt. The product is isolated by precipitation, filtration, and purified by pH adjustment and solvent extraction.
Yield and Purity: The process yields 2,4-dimethoxybenzylamine with a 92% yield and purity greater than 98% (GC). The hydrochloride salt is obtained after acid treatment.
Parameter | Condition/Value |
---|---|
Intermediate | 2,4-Dimethoxybenzyl chloride (0.3 mol) |
Aminating agent | Hexamethylenetetramine (0.3 mol) |
Additive | Sodium iodide (0.3 mol) |
Solvent | Ethanol (1 L) |
Temperature | 20–40°C |
Reaction time | 6 hours |
Hydrochloric acid reflux | 2 hours |
Yield | 92% |
Purity (GC) | >98% |
Alternative Preparation Routes
Reduction of 2,4-Dimethoxybenzonitrile: Another reported method involves reducing 2,4-dimethoxybenzonitrile using sodium borohydride and boron trifluoride etherate in tetrahydrofuran. This method is less commonly used industrially due to reagent cost and handling considerations but offers a direct route to the amine.
Industrial Scale Considerations: The two-step chloromethylation and amination route is preferred industrially due to the availability of raw materials, mild reaction conditions, high yields, and low waste generation, making it cost-effective and scalable.
The two-step synthesis method using m-xylylene dimethyl ether as the starting material is well-documented for its high selectivity and operational safety.
The use of phase transfer catalysts significantly improves the chloromethylation step, enhancing yield and reducing by-products.
The amination step with hexamethylenetetramine proceeds under mild conditions, yielding the amine quantitatively, which is then converted to the hydrochloride salt with high purity.
The overall process achieves a total yield of approximately 78% for 2,4-dimethoxybenzylamine, with minimal waste, suitable for industrial production.
The final hydrochloride salt form is typically obtained by acidification and crystallization, ensuring stability and ease of handling.
Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
1. Chloromethylation | Electrophilic substitution | m-xylylene dimethyl ether, paraformaldehyde, phosphorus oxychloride, quaternary ammonium salt catalyst, 60–80°C, 4h | 85 | High selectivity, mild conditions |
2. Amination | Nucleophilic substitution | 2,4-dimethoxybenzyl chloride, hexamethylenetetramine, sodium iodide, ethanol, 20–40°C, 6h | 92 | Quantitative conversion, mild reaction |
3. Hydrochloride salt formation | Acidification | Concentrated HCl reflux, precipitation | — | Produces stable hydrochloride salt |
The preparation of 2,4-dimethoxybenzylamine hydrochloride is efficiently achieved via a two-step synthetic route involving chloromethylation of m-xylylene dimethyl ether followed by amination with hexamethylenetetramine and subsequent acidification. This method offers high yields, operational safety, and cost-effectiveness, making it suitable for industrial-scale production. Alternative methods such as nitrile reduction exist but are less favored industrially. The described procedures are supported by detailed experimental data and have been validated in patent literature and chemical research publications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2,4-dimethoxybenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF).
Substitution: Various nucleophiles can be used, depending on the desired product.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Reduction: 2,4-Dimethoxybenzylamine.
Substitution: Various substituted benzylamine derivatives.
Oxidation: 2,4-Dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
2,4-Dimethoxybenzylamine hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties facilitate the creation of compounds that can modulate neurotransmitter systems, making it valuable in developing treatments for conditions such as depression and anxiety .
Case Study: Synthesis of Antidepressants
Research has demonstrated its use in synthesizing novel antidepressant agents. For instance, a study highlighted the compound's role in synthesizing derivatives that exhibited enhanced serotonin reuptake inhibition, thus providing potential therapeutic avenues for mood disorders .
Neuroscience Research
Investigating Neurotransmitter Systems
The compound is extensively used in neuroscience research to explore the mechanisms underlying neurotransmitter systems. By acting on specific pathways, it helps researchers understand the biochemical basis of mood disorders and cognitive functions .
Case Study: Cognitive Function Studies
In a study investigating cognitive functions, this compound was utilized to assess its effects on synaptic plasticity. The results indicated that compounds derived from this amine could enhance memory retention and learning processes in animal models .
Analytical Chemistry
Reagent in Chromatographic Techniques
In analytical chemistry, this compound is used as a reagent in chromatographic methods. Its ability to form stable complexes with various analytes makes it suitable for quality control in drug formulation .
Data Table: Applications in Chromatography
Application Area | Methodology | Outcome |
---|---|---|
Drug Formulation | High-Performance Liquid Chromatography (HPLC) | Enhanced separation of active ingredients |
Quality Control | Gas Chromatography | Accurate quantification of impurities |
Organic Synthesis
Building Block for Complex Molecules
The compound is employed as a building block in organic synthesis. It enables the construction of more complex molecules through various reactions, including Ugi reactions and amidation processes .
Case Study: Synthesis of Antiviral Agents
A notable application includes its use in synthesizing antiviral agents. Researchers have successfully employed this compound to create compounds with potent activity against HIV-1, showcasing its versatility in medicinal chemistry .
Biochemical Studies
Exploring Enzyme Interactions
In biochemical research, the compound is utilized to investigate enzyme interactions and metabolic pathways. This research contributes to the understanding of various biological processes and the development of enzyme inhibitors .
Case Study: Metabolic Pathway Analysis
A study focused on metabolic pathways utilized this compound to probe enzyme kinetics and substrate specificity. The findings provided insights into potential drug targets for metabolic diseases .
Mechanism of Action
The mechanism of action of 2,4-Dimethoxybenzylamine hydrochloride involves its interaction with various molecular targets and pathways. As an amine nucleophile, it can participate in nucleophilic substitution reactions, where it donates its amino group to form new chemical bonds. This property makes it useful in the synthesis of complex molecules and pharmaceuticals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical data for 2,4-dimethoxybenzylamine hydrochloride and its analogs:
Substituent Effects on Reactivity and Bioactivity
- Electron-donating vs. electron-withdrawing groups: 2,4-Dimethoxy groups: The methoxy substituents are electron-donating, enhancing the aromatic ring's electron density. This property facilitates electrophilic substitution reactions and improves binding affinity in enzyme inhibitors (e.g., compound 34n in ) . 4-Dimethylamino group: The dimethylamino (-N(CH₃)₂) group in 4-(dimethylamino)benzylamine dihydrochloride is a stronger electron donor than methoxy, increasing the compound's basicity. This makes it more reactive in acid-catalyzed reactions but may reduce stability under oxidative conditions .
Positional isomerism :
- 2,4- vs. 3,4-dimethoxy substitution : The 2,4-isomer exhibits lower steric hindrance compared to the 3,4-isomer, enabling easier functionalization at the benzylamine position .
- 2,4- vs. 2,5-dimethoxy substitution : The 2,5-isomer lacks the para-methoxy group, which may reduce its ability to participate in π-π stacking interactions in biological systems .
Salt Form and Physicochemical Properties
- Monohydrochloride vs. dihydrochloride salts: this compound exists as a monohydrochloride salt, whereas 4-(dimethylamino)benzylamine is often isolated as a dihydrochloride. The additional protonation in the latter increases its water solubility but may complicate crystallization .
- Melting points: The high melting point of this compound (185–190°C) suggests strong ionic interactions in the crystal lattice, compared to non-salt analogs like 3,4-dimethoxybenzylamine, which are typically liquids or low-melting solids .
Research Findings and Industrial Relevance
- Synthetic efficiency : this compound achieves a 73% yield in amide coupling reactions, outperforming analogs like 3,4-dimethoxybenzylamine, which often require harsher conditions .
Biological Activity
2,4-Dimethoxybenzylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and research findings.
This compound is characterized as a colorless to light yellow liquid with a molecular formula of CHClNO and a molecular weight of approximately 202.66 g/mol. It is soluble in organic solvents and exhibits nucleophilic properties due to the amine group.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. In particular, it has been studied for its effectiveness against multidrug-resistant (MDR) bacterial strains. A study highlighted that compounds derived from this amine demonstrated potent activity against Gram-negative pathogens, including Escherichia coli and Acinetobacter baumannii .
Table 1: Antibacterial Activity of 2,4-Dimethoxybenzylamine Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
2,4-Dimethoxybenzylamine | E. coli (wild-type) | 0.5–1 |
2,4-Dimethoxybenzylamine | A. baumannii | 8–16 |
Derivative A | E. coli (resistant) | 4–32 |
Derivative B | K. pneumoniae | 16–32 |
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription . This inhibition disrupts the bacterial cell cycle, leading to cell death.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods, including the Ugi reaction and microwave-assisted synthesis techniques. These methods facilitate the generation of diverse derivatives with enhanced biological activities .
Case Study: Synthesis via Ugi Reaction
In one study, the Ugi reaction was employed to synthesize a series of derivatives from 2,4-dimethoxybenzylamine. The resulting compounds were screened for antibacterial activity against resistant strains, demonstrating that structural modifications could significantly enhance potency .
Safety and Toxicity
Acute toxicity studies on derivatives of 2,4-dimethoxybenzylamine indicate a favorable safety profile. For instance, one derivative showed an LD50 value exceeding 1000 mg/kg in animal models, suggesting low toxicity .
Table 2: Toxicity Profile of Selected Derivatives
Compound | LD50 (mg/kg) | Observations |
---|---|---|
Derivative A | >1000 | No adverse effects noted |
Derivative B | >1000 | Healthy weight maintenance |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2,4-Dimethoxybenzylamine hydrochloride in laboratory settings?
- The compound is classified under GHS hazard code H314, indicating it causes severe skin burns and eye damage. Researchers must use impervious gloves, tightly sealed goggles, and protective clothing. Immediate rinsing of affected areas with water and medical consultation are mandatory upon exposure. Storage should be in a cool (2–8°C), dark environment to prevent decomposition .
Q. What synthetic routes are commonly employed to prepare this compound?
- A typical synthesis involves reacting 2,4-dimethoxybenzylamine with hydrochloric acid to form the hydrochloride salt. For advanced derivatives, the amine group can undergo nucleophilic substitution or amidation. For example, in the synthesis of N-(2,4-dimethoxybenzyl)-2-(2,4-dichlorophenoxy)propanamide, the amine reacts with an activated carbonyl derivative under reflux in ethanol, yielding 73% product after purification by recrystallization .
Q. How can researchers verify the purity and structural integrity of this compound?
- Purity is assessed via gas chromatography (GC) with a minimum threshold of 97.5% . Structural confirmation relies on -NMR: characteristic peaks include δ 7.36 (d, aromatic H), 3.79 and 3.73 (s, methoxy groups), and 4.38 (q, amine-associated CH) in CDCl. Mass spectrometry (m/z 384.0 [M+H]) further validates molecular weight .
Advanced Research Questions
Q. How do reaction conditions influence the yield of 2,4-Dimethoxybenzylamine derivatives in amidation reactions?
- Solvent polarity and temperature are critical. Ethanol at 78–80°C optimizes amidation due to balanced solvation and reflux efficiency. Prolonged heating (>2 hours) may degrade methoxy groups, reducing yields. Catalytic acid (e.g., HCl) accelerates reaction kinetics but requires neutralization post-reaction to isolate the product .
Q. What methodological strategies resolve discrepancies in reported purity values (95% vs. 98%) across sources?
- Discrepancies arise from variations in analytical methods (e.g., GC vs. HPLC) and storage conditions. Researchers should cross-validate purity using orthogonal techniques (e.g., NMR integration for proton counting and GC for volatile impurities). Batch-specific certificates of analysis (COA) from suppliers must be reviewed to confirm testing protocols .
Q. How does the electronic effect of methoxy substituents impact the reactivity of 2,4-Dimethoxybenzylamine in electrophilic aromatic substitution (EAS)?
- The electron-donating methoxy groups at positions 2 and 4 activate the benzene ring toward EAS, directing incoming electrophiles to the para position relative to the amine. However, steric hindrance from the benzylamine group can reduce regioselectivity. Computational modeling (e.g., DFT) or Hammett substituent constants () can predict reactivity patterns .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?
- Key challenges include controlling exothermic reactions during HCl addition and minimizing hydrolysis of methoxy groups under acidic conditions. Continuous-flow reactors with precise temperature control and in-line pH monitoring improve scalability. Recrystallization from ethanol/water mixtures enhances batch-to-batch consistency .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-7(6-10)9(5-8)12-2;/h3-5H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOWSAVFSCSBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174870 | |
Record name | 2,4-Dimethoxybenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-21-9 | |
Record name | Benzenemethanamine, 2,4-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20781-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxybenzylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethoxybenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethoxybenzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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